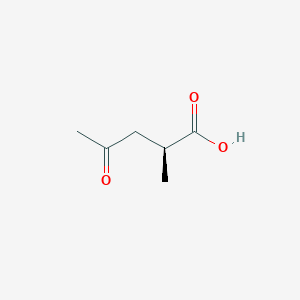
Pentanoic acid, 2-methyl-4-oxo-, (2S)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanoic acid, 2-methyl-4-oxo-, (2S)-(9CI) is an organic compound with the molecular formula C6H10O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pentanoic acid, 2-methyl-4-oxo-, (2S)-(9CI) can be synthesized through several methods. One common approach involves the oxidation of (S)-2-methyl-4-hydroxyvaleric acid using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, Pentanoic acid, 2-methyl-4-oxo-, (2S)-(9CI) can be produced through the fermentation of specific microorganisms that are capable of converting suitable substrates into the desired product. This biotechnological approach is advantageous due to its sustainability and potential for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Pentanoic acid, 2-methyl-4-oxo-, (2S)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce (S)-2-methyl-4-oxopentanoic acid.
Reduction: Reduction reactions can convert it into (S)-2-methyl-4-hydroxyvaleric acid.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under mild conditions.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: (S)-2-Methyl-4-oxopentanoic acid.
Reduction: (S)-2-Methyl-4-hydroxyvaleric acid.
Substitution: Products depend on the specific nucleophile used.
Aplicaciones Científicas De Investigación
Pentanoic acid, 2-methyl-4-oxo-, (2S)-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of Pentanoic acid, 2-methyl-4-oxo-, (2S)-(9CI) involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in metabolic pathways, leading to the production of various metabolites. The compound’s effects are mediated through its interaction with molecular targets such as enzymes and receptors, influencing cellular processes and biochemical pathways.
Comparación Con Compuestos Similares
®-2-Methyl-4-oxovaleric acid: The enantiomer of Pentanoic acid, 2-methyl-4-oxo-, (2S)-(9CI) with similar chemical properties but different biological activities.
2-Methyl-4-oxopentanoic acid: A structurally similar compound with a different functional group arrangement.
4-Oxovaleric acid: A related compound with a similar backbone but lacking the methyl group.
Uniqueness: Pentanoic acid, 2-methyl-4-oxo-, (2S)-(9CI) is unique due to its specific chiral configuration, which imparts distinct biological activities and interactions compared to its enantiomer and other similar compounds. Its specific three-dimensional arrangement allows it to interact selectively with biological targets, making it valuable in research and potential therapeutic applications.
Propiedades
Número CAS |
148493-16-7 |
|---|---|
Fórmula molecular |
C6H10O3 |
Peso molecular |
130.14 g/mol |
Nombre IUPAC |
(2S)-2-methyl-4-oxopentanoic acid |
InChI |
InChI=1S/C6H10O3/c1-4(6(8)9)3-5(2)7/h4H,3H2,1-2H3,(H,8,9)/t4-/m0/s1 |
Clave InChI |
UZTJTTKEYGHTNM-BYPYZUCNSA-N |
SMILES |
CC(CC(=O)C)C(=O)O |
SMILES isomérico |
C[C@@H](CC(=O)C)C(=O)O |
SMILES canónico |
CC(CC(=O)C)C(=O)O |
Sinónimos |
Pentanoic acid, 2-methyl-4-oxo-, (2S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















